molecular formula C4H8N2O B166660 1-Amino-4-methylazetidin-2-one CAS No. 130065-26-8

1-Amino-4-methylazetidin-2-one

Cat. No.: B166660
CAS No.: 130065-26-8
M. Wt: 100.12 g/mol
InChI Key: PAZHNMIIJZACRG-UHFFFAOYSA-N
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Description

1-Amino-4-methylazetidin-2-one is a β-lactam derivative featuring a four-membered azetidinone ring substituted with an amino group at position 1 and a methyl group at position 3. This compound has garnered interest in medicinal chemistry due to its structural similarity to β-lactam antibiotics, which are pivotal for their antibacterial activity. The strained azetidinone ring contributes to its reactivity, enabling interactions with biological targets such as penicillin-binding proteins (PBPs) . However, unlike traditional β-lactams, the substitution pattern of this compound may confer unique pharmacokinetic or pharmacodynamic properties, making it a candidate for drug discovery programs focused on overcoming antibiotic resistance .

Properties

CAS No.

130065-26-8

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

1-amino-4-methylazetidin-2-one

InChI

InChI=1S/C4H8N2O/c1-3-2-4(7)6(3)5/h3H,2,5H2,1H3

InChI Key

PAZHNMIIJZACRG-UHFFFAOYSA-N

SMILES

CC1CC(=O)N1N

Canonical SMILES

CC1CC(=O)N1N

Synonyms

2-Azetidinone,1-amino-4-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

4-(2-Aminophenoxy)azetidin-2-one

This compound shares the azetidinone core but differs in substituents: it features a 2-aminophenoxy group at position 4 instead of a methyl group. For example, 4-(2-Aminophenoxy)azetidin-2-one has been explored in agrochemical research for its herbicidal activity, where its extended aromatic system facilitates interactions with plant-specific enzymes . In contrast, 1-Amino-4-methylazetidin-2-one lacks aromaticity, which may limit its utility in such applications but could reduce off-target effects in mammalian systems .

1,3-Diazetidin-2-one Derivatives

1,3-Diazetidin-2-ones (e.g., derivatives from In silico Molecular Docking studies) contain two nitrogen atoms within the azetidinone ring, increasing polarity and hydrogen-bonding capacity. Computational studies reveal that 1,3-diazetidin-2-ones exhibit stronger binding to bacterial transpeptidases compared to mono-azetidinones like this compound, owing to additional hydrogen-bond donor sites . However, the synthesis of 1,3-diazetidin-2-ones is more complex, requiring multi-step protocols, whereas this compound can be synthesized via simpler ring-closing reactions .

Key Data Comparison

Property This compound 4-(2-Aminophenoxy)azetidin-2-one 1,3-Diazetidin-2-one Derivatives
Core Structure Azetidinone (4-membered ring) Azetidinone with aromatic extension Diazetidinone (dual nitrogen atoms)
Key Substituents 1-Amino, 4-Methyl 4-(2-Aminophenoxy) 1,3-Diamine or alkyl groups
Synthetic Complexity Moderate High (due to aromatic coupling) High (multi-step synthesis)
Biological Target Affinity Moderate (β-lactamase-sensitive) High (agrochemical targets) High (bacterial enzymes)
ADME Profile Limited data Improved solubility (aromatic group) Variable (depends on substituents)

Comparative insights are derived from structural and functional analogies .

Research Implications and Challenges

  • However, the absence of Lipinski rule compliance data (e.g., molecular weight, logP) limits its drug candidacy assessment .
  • 4-(2-Aminophenoxy)azetidin-2-one: Commercial availability and agrochemical applications highlight its versatility, but toxicity profiles in non-target organisms remain unstudied .
  • 1,3-Diazetidin-2-ones : While computationally promising, synthetic challenges and insufficient in vivo validation hinder translational progress .

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